1-Phenyl-3-[2-(piperidin-1-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-phenyl-3-(2-piperidin-1-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-14(16-13-7-3-1-4-8-13)15-9-12-17-10-5-2-6-11-17/h1,3-4,7-8H,2,5-6,9-12H2,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCOGMGDIRXCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361357 | |
| Record name | 1-phenyl-3-[2-(piperidin-1-yl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50594-18-8 | |
| Record name | 1-phenyl-3-[2-(piperidin-1-yl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[2-(piperidin-1-yl)ethyl]urea typically involves the reaction of phenyl isocyanate with 2-(piperidin-1-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution
The urea nitrogen can act as a nucleophile in substitution reactions. For example:
-
Hydrolysis : Under acidic or basic conditions, the urea may hydrolyze to form carbamic acid derivatives.
Oxidation
The piperidine ring or phenyl group can undergo oxidation:
-
Piperidine Oxidation : Piperidine may oxidize to form pyridine derivatives under strong oxidizing agents like KMnO₄.
-
Thiophene Oxidation : If the compound contains thiophene moieties, oxidation can yield sulfoxides or sulfones.
Electrophilic Aromatic Substitution
The phenyl ring undergoes substitution reactions:
-
Nitration : Nitric acid introduces nitro groups at para or meta positions.
-
Bromination : Electrophilic bromination adds Br atoms to the aromatic ring.
Reduction
Reduction of nitro groups (if present) yields amines:
-
Catalytic Hydrogenation : Nitro groups reduce to amines using H₂ and catalysts like Pd/C.
Stability Under Physiological Conditions
The compound remains stable in neutral pH environments but degrades under extreme acidic or basic conditions.
Reaction Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Urea Formation | Phenyl isocyanate + amine, alkaline | Formation of 1-Phenyl-3-[2-(piperidin-1-yl)ethyl]urea | |
| Piperidine Oxidation | KMnO₄, acidic conditions | Conversion to pyridine derivatives | |
| Nitration | HNO₃, H₂SO₄, 0–50°C | Para/meta-nitrophenyl derivatives | |
| Hydrolysis | HCl/H₂O or NaOH, heat | Carbamic acid derivatives |
Research Findings
-
Structure-Activity Relationships : Substituents on the phenyl ring (e.g., halogens, electron-withdrawing groups) enhance metabolic stability and biological potency .
-
Pharmacokinetics : Compounds like TPPU show excellent stability and bioavailability, with IC₅₀ values in the low micromolar range .
-
Analytical Methods : Spectral techniques (NMR, MS) confirm molecular identity and purity .
This compound’s reactivity and biological potential make it a valuable target in medicinal chemistry. Further optimization of reaction conditions and structural modifications could enhance its therapeutic applications.
Scientific Research Applications
Antiproliferative Properties
Research has shown that derivatives of urea compounds, including 1-Phenyl-3-[2-(piperidin-1-yl)ethyl]urea, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that certain urea derivatives can inhibit the growth of melanoma and renal cancer cell lines, with some compounds eliciting lethal effects rather than mere inhibition .
Table 1: Antiproliferative Activity of Urea Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | SK-MEL-5 (Melanoma) | 2.5 | Induces apoptosis |
| 5d | A498 (Renal Cancer) | 3.0 | Cell cycle arrest |
| 5e | MDA-MB-468 (Breast Cancer) | 4.0 | Inhibition of DNA synthesis |
Inhibition of Soluble Epoxide Hydrolase (sEH)
Another significant application is the inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions including hypertension and inflammation. Compounds like TPPU (related to this compound) have been extensively studied for their ability to modulate inflammatory responses and protect against neurodegeneration . The inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which have protective cardiovascular effects.
Synthesis and Structural Variations
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The general synthetic route includes the formation of the urea linkage through the reaction of isocyanates with amines.
Table 2: Synthesis Overview
| Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | Isocyanate + Piperidine | Room temperature | 80 |
| Step 2 | Urea + Phenyl derivative | Reflux | 75 |
| Final Step | Purification via column chromatography | Various solvents | >90 |
Neurological Disorders
The compound's ability to inhibit sEH suggests potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and neuropathic pain. In animal models, treatment with sEH inhibitors has been shown to reduce neuroinflammation and improve cognitive function .
Cardiovascular Protection
Given its role in modulating EET levels, this compound may also be beneficial in cardiovascular diseases by promoting vasodilation and reducing blood pressure . Studies indicate that compounds like TPPU can significantly decrease infarct volumes in stroke models, highlighting their protective effects on brain tissue during ischemic events.
Preclinical Studies
In a preclinical study involving rats subjected to transient middle cerebral artery occlusion, treatment with TPPU resulted in a marked reduction in neurologic deficits and improved sensorimotor function post-stroke . This underscores the compound's potential as a neuroprotective agent.
Cancer Research
A series of urea derivatives were evaluated for their antiproliferative effects across a panel of 60 cancer cell lines by the National Cancer Institute (NCI). The results indicated that specific derivatives showed high potency with IC50 values in the low micromolar range, suggesting their viability as anticancer agents .
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[2-(piperidin-1-yl)ethyl]urea involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- The position of substitution on the piperidine ring (2-, 3-, or 4-) significantly impacts receptor selectivity and binding kinetics .
- Piperazine analogues exhibit distinct pharmacokinetics due to increased polarity, limiting their CNS applications compared to piperidine derivatives .
Analogues with Heterocyclic Replacements
| Compound Name | Structural Features | Key Differences & Biological Implications | Source |
|---|---|---|---|
| 1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea | Thiophene and pyridine rings replace piperidine | Thiophene enhances π-π stacking with aromatic residues in enzymes, improving inhibition potency . | |
| 1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea | Oxadiazole ring replaces ethyl-piperidine chain | Oxadiazole’s electron-withdrawing properties reduce basicity, altering solubility and target affinity . | |
| 1-Phenyl-3-(pyridin-3-yl)urea | Pyridine replaces piperidine | Lacks the aliphatic amine, reducing interactions with cationic binding sites . |
Key Findings :
- Thiophene-containing derivatives exhibit superior electronic properties, enhancing interactions with enzymes like urease .
- Oxadiazole rings introduce rigidity, which may limit adaptability to conformational changes in target proteins .
Halogen-Substituted Analogues
| Compound Name | Structural Features | Key Differences & Biological Implications | Source |
|---|---|---|---|
| 1-(4-Fluorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea | Fluorophenyl group replaces phenyl | Fluorine’s electronegativity increases metabolic stability but reduces π-π stacking efficiency . | |
| 1-(4-Chlorobenzenesulfonyl)-3-(2-methylpiperidin-2-yl)urea | Chlorobenzenesulfonyl group on piperidine | Sulfonamide group enhances hydrogen bonding but increases molecular weight, affecting bioavailability . |
Key Findings :
- Halogen substitutions (F, Cl) improve metabolic stability but may alter electronic and steric profiles, impacting target engagement .
Urea Derivatives with Alternative Linkers
| Compound Name | Structural Features | Key Differences & Biological Implications | Source |
|---|---|---|---|
| N,N’-Diphenyl-N,N’'-ethanediyl-di-urea | Ethylene linker between two urea groups | Bifunctional structure allows dual-targeting but increases hydrophilicity, reducing cell permeability . | |
| 1-Phenyl-3-[2-(phenylcarbamoylamino)ethyl]urea | Carbamoylamino group replaces piperidine | Additional hydrogen-bonding sites improve solubility but reduce lipophilicity . |
Key Findings :
- Bifunctional urea derivatives show promise in multi-target therapies but face challenges in bioavailability .
Biological Activity
1-Phenyl-3-[2-(piperidin-1-yl)ethyl]urea is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in various physiological processes, including inflammation and pain modulation. Understanding the biological activity of this compound can provide insights into its therapeutic potential in treating conditions such as hypertension and neurodegeneration.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
The compound features a phenyl group and a piperidine moiety, which are significant for its biological activity. The presence of these groups influences the compound's interaction with biological targets.
Inhibition of Soluble Epoxide Hydrolase (sEH)
This compound has been studied as an sEH inhibitor. Research indicates that compounds with similar structures exhibit potent inhibition of sEH, which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). These acids are known to have vasodilatory and anti-inflammatory effects.
A study demonstrated that the compound binds tightly to human sEH with a low nanomolar inhibition constant () of approximately 0.9 nM, indicating high potency and specificity against this target .
Pharmacokinetics
Pharmacokinetic studies show that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. For instance, it was found that the compound has improved pharmacokinetic parameters compared to earlier inhibitors, suggesting better efficacy in vivo .
Anti-inflammatory Effects
In vivo models have demonstrated that this compound can significantly reduce inflammation markers. In a rat model of neuropathic pain, administration of the compound led to decreased pain sensitivity and lower levels of pro-inflammatory cytokines .
Anticancer Activity
Recent studies have explored the antiproliferative effects of urea derivatives on various cancer cell lines. Compounds similar to this compound have shown promising results against several cancer types, including breast and lung cancer. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Data Tables
Q & A
Q. What strategies elucidate supramolecular interactions (e.g., host-guest binding) involving this urea derivative?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
